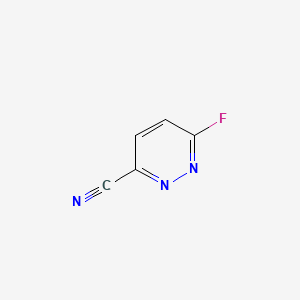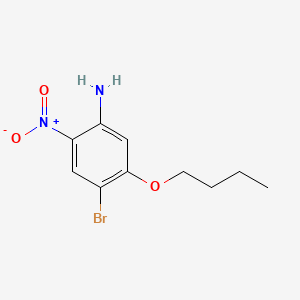
4-Bromo-5-butoxy-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-butoxy-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O3 It is characterized by the presence of a bromine atom, a butoxy group, and a nitro group attached to an aniline ring
作用機序
Target of Action
Nitroaniline compounds are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals . They can undergo various chemical reactions, including Suzuki-Miyaura coupling, which is a type of carbon-carbon bond-forming reaction .
Biochemical Pathways
Nitroaniline compounds can participate in a variety of chemical reactions, influencing various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (28913 g/mol) and its linear formula (C10H13BrN2O3) suggest that it may have certain pharmacokinetic properties .
Result of Action
Nitroaniline compounds are generally known to have a wide range of biological activities, depending on their specific chemical structure and the nature of their interaction with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-butoxy-2-nitroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-butoxy-2-nitroaniline typically involves a multi-step process:
Bromination: The addition of a bromine atom to the ring.
Butoxylation: The attachment of a butoxy group to the ring.
Amination: The conversion of a nitro group to an amine group.
Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-5-butoxy-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-Bromo-5-butoxy-2-aminoaniline, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile used .
科学的研究の応用
4-Bromo-5-butoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylaniline: Similar structure but with a methyl group instead of a butoxy group.
2-Bromo-5-nitroaniline: Similar structure but without the butoxy group.
Uniqueness
4-Bromo-5-butoxy-2-nitroaniline is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
特性
IUPAC Name |
4-bromo-5-butoxy-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-2-3-4-16-10-6-8(12)9(13(14)15)5-7(10)11/h5-6H,2-4,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGECGULQZHLGPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681492 |
Source


|
| Record name | 4-Bromo-5-butoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-66-3 |
Source


|
| Record name | 4-Bromo-5-butoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
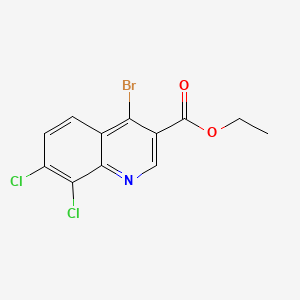
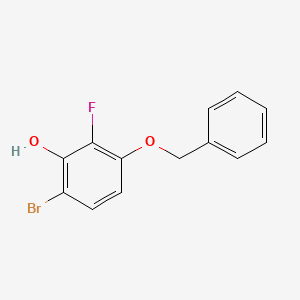
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
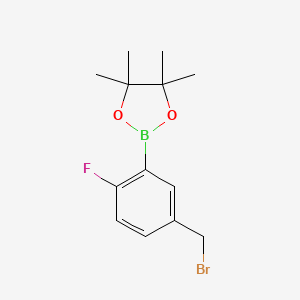
![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)
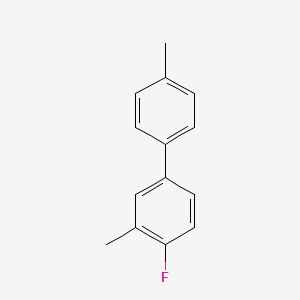
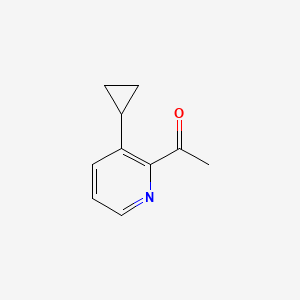
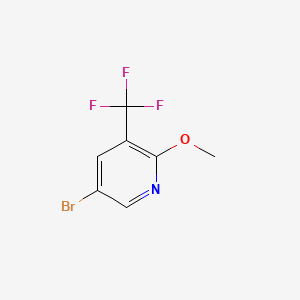
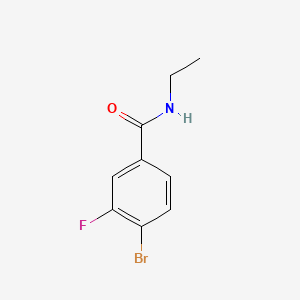
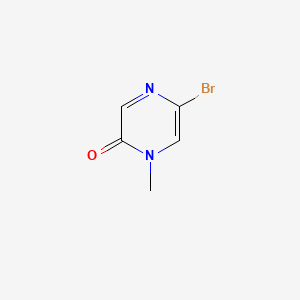
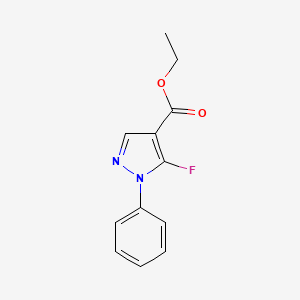
![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)
